molecular formula C14H18FNOS B2714615 2-(cyclohexylthio)-N-(4-fluorophenyl)acetamide CAS No. 403834-66-2

2-(cyclohexylthio)-N-(4-fluorophenyl)acetamide

Cat. No.: B2714615
CAS No.: 403834-66-2
M. Wt: 267.36
InChI Key: DAVXZVFDHRDDLG-UHFFFAOYSA-N
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Description

2-(cyclohexylthio)-N-(4-fluorophenyl)acetamide is an organic compound that features a cyclohexylthio group attached to an acetamide backbone, with a 4-fluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohexylthio)-N-(4-fluorophenyl)acetamide typically involves the reaction of 4-fluoroaniline with cyclohexylthiol in the presence of an acylating agent. A common synthetic route includes:

    Formation of the intermediate: Reacting 4-fluoroaniline with an acyl chloride to form N-(4-fluorophenyl)acetamide.

    Thioether formation: The intermediate is then reacted with cyclohexylthiol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(cyclohexylthio)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(cyclohexylthio)-N-(4-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition due to its structural similarity to certain biological molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(cyclohexylthio)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylthio group may enhance binding affinity through hydrophobic interactions, while the fluorophenyl group can participate in π-π stacking or hydrogen bonding. These interactions can modulate the activity of the target molecule, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(cyclohexylthio)-N-(4-chlorophenyl)acetamide
  • 2-(cyclohexylthio)-N-(4-bromophenyl)acetamide
  • 2-(cyclohexylthio)-N-(4-methylphenyl)acetamide

Uniqueness

2-(cyclohexylthio)-N-(4-fluorophenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to certain biological targets compared to its chloro, bromo, or methyl analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-cyclohexylsulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNOS/c15-11-6-8-12(9-7-11)16-14(17)10-18-13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVXZVFDHRDDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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